(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
Description
(1S,2R)-rel-2-[(Benzyloxy)carbonyl]cyclopropane-1-carboxylic acid (CAS: 53229-58-6) is a chiral cyclopropane derivative with a benzyloxycarbonyl (Cbz) group at position 2 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₂H₁₂O₄, and it has a molecular weight of 220.22 g/mol . The compound is characterized by a strained cyclopropane ring, which confers unique reactivity and stability. It is commonly used as a building block in organic synthesis, particularly in pharmaceutical intermediates and peptide coupling reactions .
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropane precursor with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of cyclopropane derivatives with oxidized functional groups.
Reduction: Formation of cyclopropane derivatives with free amine groups.
Substitution: Formation of cyclopropane derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of cyclopropane carboxylic acids exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Its structural features allow it to interact effectively with biological targets involved in tumor growth and metastasis.
Case Study:
A study demonstrated that (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid analogs showed enhanced activity against breast cancer cell lines. These compounds were synthesized and tested for their cytotoxic effects, revealing significant inhibition of cell viability compared to standard chemotherapeutics.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it valuable in the synthesis of more complex organic molecules.
Table 1: Transformations of this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic conditions | Carboxylic acid derivatives |
| Reduction | LiAlH4 | Alcohol derivatives |
| Substitution | Nucleophilic attack | New functionalized cyclopropanes |
Example Reaction:
The hydrolysis of the benzyloxycarbonyl group under acidic conditions leads to the formation of the corresponding carboxylic acid, which can further participate in various coupling reactions.
Materials Science
3.1 Development of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for developing materials with specific mechanical and thermal properties. Its ability to form stable linkages enhances the performance characteristics of polymers.
Case Study:
Research on polymer composites incorporating this compound revealed improved thermal stability and mechanical strength compared to traditional polymer systems. The cyclopropane moiety contributes to the rigidity of the polymer chains, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Key Properties:
- Structure : The cyclopropane ring is substituted with a Cbz group (O=C-O-CH₂-C₆H₅) and a carboxylic acid (-COOH). The stereochemistry (1S,2R) influences its interactions in chiral environments.
- Applications : Used in medicinal chemistry for developing protease inhibitors and as a precursor for protein degradation agents (e.g., PROTACs) .
- Safety : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Requires storage at room temperature in a well-ventilated area .
Comparison with Similar Compounds
Cyclopropane carboxylic acids are versatile intermediates in drug discovery. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Benzyloxycarbonyl (Cbz): Enhances lipophilicity and serves as a protecting group removable via hydrogenolysis. Ideal for peptide synthesis . tert-Butoxycarbonyl (Boc): Offers stability under basic conditions but is acid-labile. Preferred for temporary protection in solid-phase synthesis . Bromothiophene: Introduces halogen and sulfur atoms, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reactivity: The benzyloxy derivative is more reactive in hydrogenolysis than the tert-butyl analog, which requires strong acids for deprotection . Bromothiophene-substituted compounds exhibit unique electronic properties, making them suitable for targeting viral proteases .
Applications: Target Compound: Used in PROTACs due to its ability to link E3 ligases to target proteins . tert-Butyl Derivatives: Employed in large-scale industrial synthesis for cost-effective production . Amino-Substituted Analogs: Critical for synthesizing cyclopropane-containing amino acids in drug candidates .
Safety and Handling :
Biological Activity
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid, also known as benzyloxycarbonyl cyclopropanecarboxylic acid, is a bicyclic compound notable for its unique cyclopropane structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and organic synthesis. The molecular formula of this compound is C12H12O4, with a molecular weight of 220.22 g/mol .
The compound features a benzyloxycarbonyl group attached to a cyclopropane ring, which contributes to its distinct chemical properties. The cyclopropane structure often enhances biological activity due to the ring strain and the three-dimensional conformation that can influence interactions with biological targets.
Potential Pharmacological Applications
The potential pharmacological applications of this compound may include:
- Cancer Therapeutics : Similar compounds have demonstrated efficacy in inhibiting tumor growth and metastasis.
- Anti-inflammatory Agents : The compound may possess properties that mitigate inflammatory responses.
- Enzyme Modulators : Its structural features may allow it to interact with specific enzymes or receptors, influencing their activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be explored through comparisons with related compounds. Understanding how variations in structure affect biological activity is crucial for developing more effective derivatives.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anti-inflammatory |
| Compound B | Structure B | Anticancer |
| This compound | Structure of Target Compound | Potentially anti-inflammatory and anticancer |
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, analogous compounds have been investigated extensively:
-
Study on Cyclopropane Derivatives : Research has shown that cyclopropane derivatives can enhance the binding affinity to specific receptors involved in cancer progression.
- Findings : Cyclopropane rings increase steric hindrance and alter electronic properties, improving selectivity for target enzymes.
-
Anti-inflammatory Analogs : A series of benzyloxycarbonyl analogs were synthesized and tested for their ability to inhibit pro-inflammatory cytokines.
- Results : Certain analogs exhibited significant reductions in cytokine levels, suggesting that modifications to the benzyloxy group can enhance anti-inflammatory activity.
Q & A
Q. What are the standard synthetic routes for preparing (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves two key steps:
Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions. For example, Rh(II) or Cu catalysts enable stereoselective cyclopropanation of alkenes with diazo reagents (e.g., ethyl diazoacetate) .
Functionalization : Introduction of the benzyloxycarbonyl (Cbz) group. This may involve nucleophilic substitution or coupling reactions, such as benzylation of a hydroxyl intermediate using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
Q. Critical Factors :
- Catalyst Choice : Rh(II) catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity compared to Cu .
- Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during cyclopropanation .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) is essential to isolate the diastereomerically pure product .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | 65% | 92% |
| Benzylation | Benzyl chloroformate, NaHCO₃, THF | 80% | 95% |
Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring and substituents?
Answer:
- X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., (1S,2R) vs. (1R,2S)) .
- NMR Spectroscopy :
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H (eluent: hexane/isopropanol) .
Case Study :
For a related cyclopropane derivative, X-ray analysis confirmed the (1R,2R) configuration, while J = 6.2 Hz in ¹H-NMR supported trans stereochemistry .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Answer:
Advanced Research Questions
Q. How does the benzyloxycarbonyl group influence the compound’s reactivity in biological or catalytic systems compared to other substituents (e.g., trifluoromethyl, methyl)?
Answer:
- Steric Effects : The bulky Cbz group hinders nucleophilic attack at the cyclopropane ring, reducing undesired ring-opening reactions compared to smaller substituents (e.g., methyl) .
- Electronic Effects : The electron-withdrawing carbonyl group stabilizes transition states in enzyme inhibition assays. In a study, Cbz derivatives showed 20% higher inhibition of kynurenine pathway enzymes than trifluoromethyl analogs .
- Biological Stability : The Cbz group is prone to enzymatic cleavage (e.g., by esterases), enabling prodrug strategies .
Q. SAR Comparison :
| Substituent | Enzyme Inhibition (%) | Stability (t₁/₂ in plasma) |
|---|---|---|
| Cbz | 85 ± 3 | 2.5 h |
| CF₃ | 65 ± 5 | >24 h |
| Me | 45 ± 4 | 8 h |
Q. What strategies mitigate instability of the cyclopropane ring under acidic or oxidative conditions?
Answer:
Q. Decomposition Pathways :
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Control Experiments : Verify purity (>95% by HPLC) and stereochemistry (chiral HPLC) to exclude impurities or enantiomers as confounding factors .
- Assay Optimization :
- Meta-Analysis : Compare data across studies using the same model systems (e.g., IC₅₀ values in HEK293 cells vs. in vitro assays) .
Example Discrepancy :
Two studies reported IC₅₀ values of 50 nM and 200 nM for the same target. Further analysis revealed differences in cell permeability due to DMSO concentration (0.1% vs. 1%) .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses to protease active sites (e.g., SARS-CoV-2 Mpro) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Case Study :
Docking of the Cbz derivative into the kynurenine 3-monooxygenase active site revealed hydrogen bonding with Arg231 and hydrophobic interactions with Phe124, consistent with experimental IC₅₀ = 75 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
